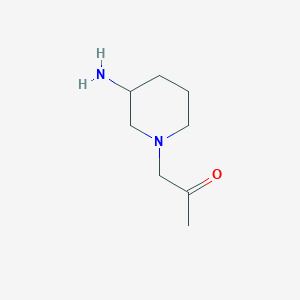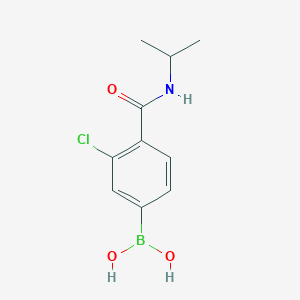
3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid
Übersicht
Beschreibung
3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is a chemical compound with the following properties:
- Molecular Formula : C<sub>10</sub>H<sub>13</sub>BClNO<sub>3</sub>
- Molecular Weight : 241.48 g/mol
- CAS Number : 850589-41-2
- Availability : In Stock (for research use only)
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid consists of a phenyl ring substituted with a chlorine atom and an isopropylcarbamoyl group. The boronic acid functionality is attached to the phenyl ring. The precise three-dimensional arrangement can be visualized using molecular modeling software.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Boronic Acid Coupling : It can react with aryl halides or triflates in Suzuki-Miyaura cross-coupling reactions.
- Hydrolysis : The boronic acid group can undergo hydrolysis under certain conditions.
- Functional Group Transformations : The chlorine atom and isopropylcarbamoyl group provide opportunities for further derivatization.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point : Determine the melting point to assess its stability and handling conditions.
- pKa : Explore the acidity of the boronic acid group.
Wissenschaftliche Forschungsanwendungen
1. Enrichment of cis-diol Containing Molecules
- Application Summary : Phenylboronic acid-functionalized organic polymers have been used for the enrichment of cis-diol containing molecules .
- Methods of Application : The polymers were synthesized in DMSO by a one-pot polymerization approach . The physical features of the polymers were characterized in detail .
- Results : The polymers showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
2. Suzuki–Miyaura Coupling
- Application Summary : Phenylboronic acid is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Methods of Application : The reaction involves the use of a palladium catalyst and an organoboron reagent .
- Results : The reaction has been successful due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
3. Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Application Summary : The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. A variety of boron reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
- Methods of Application : The reaction involves the use of a palladium catalyst and an organoboron reagent .
- Results : The reaction has been successful due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
4. Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary : This application involves the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of pinacol boronic esters .
- Results : The results or outcomes of this application are not specified in the source .
5. Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Application Summary : The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. A variety of boron reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
- Methods of Application : The reaction involves the use of a palladium catalyst and an organoboron reagent .
- Results : The reaction has been successful due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
6. Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary : This application involves the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of pinacol boronic esters .
- Results : The results or outcomes of this application are not specified in the source .
Safety And Hazards
- Toxicity : Assess its toxicity profile, especially considering the chlorine atom and isopropylcarbamoyl group.
- Handling Precautions : Follow standard laboratory safety protocols when working with this compound.
Zukünftige Richtungen
- Biological Activity : Investigate potential applications in medicinal chemistry or as a tool compound.
- Derivatives : Explore the synthesis of derivatives with modified substituents.
- Structure-Activity Relationship (SAR) : Correlate structural features with biological activity.
Please note that the above analysis is based on available information, and further research is essential for a comprehensive understanding of this compound. For detailed references, please refer to the sources provided12345.
Eigenschaften
IUPAC Name |
[3-chloro-4-(propan-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c1-6(2)13-10(14)8-4-3-7(11(15)16)5-9(8)12/h3-6,15-16H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRWTKHEGQSOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657348 | |
| Record name | {3-Chloro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid | |
CAS RN |
850589-41-2 | |
| Record name | {3-Chloro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(N-isopropylcarbamoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)
![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464910.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)
![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)
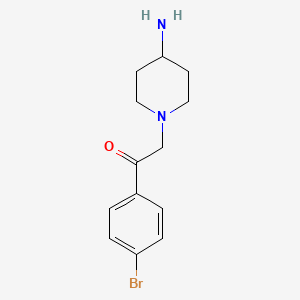
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)
![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)
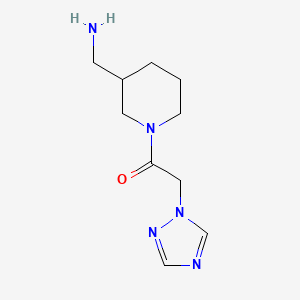
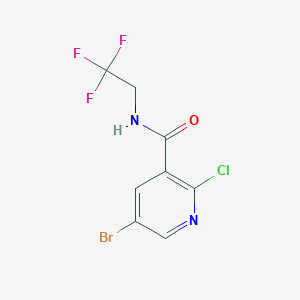
![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464925.png)
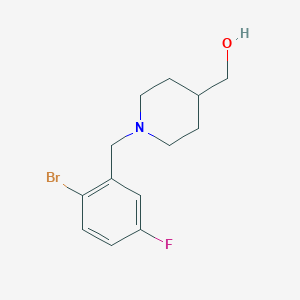
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1464928.png)
